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molecular formula C5H12N4O2 B8463691 N'1,N'3-dimethylmalonohydrazide

N'1,N'3-dimethylmalonohydrazide

Cat. No. B8463691
M. Wt: 160.17 g/mol
InChI Key: GFUYWROIERLOFU-UHFFFAOYSA-N
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Patent
US09156783B2

Procedure details

A flask was charged with crude N′1,N′3-dicarboxybenzyloxy-N′1,N′3-dimethylmalono-hydrazide from the step below, methanol, 10% palladium on carbon, put under an atmosphere of hydrogen, and stirred overnight. The suspension was filtered through celite and evaporated to dryness to give N′1,N′3-dimethylmalonohydrazide (2.4 g; 15 mmol)
Name
N′1,N′3-dicarboxybenzyloxy-N′1,N′3-dimethylmalono-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4](C)[NH:5][C:6](=[O:24])[CH:7](OCC1C=CC=CC=1)[C:8]([NH:10][N:11](C(O)=O)[CH3:12])=[O:9])(O)=O>[Pd].CO>[CH3:12][NH:11][NH:10][C:8](=[O:9])[CH2:7][C:6]([NH:5][NH:4][CH3:1])=[O:24]

Inputs

Step One
Name
N′1,N′3-dicarboxybenzyloxy-N′1,N′3-dimethylmalono-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)N(NC(C(C(=O)NN(C)C(=O)O)OCC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNNC(CC(=O)NNC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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